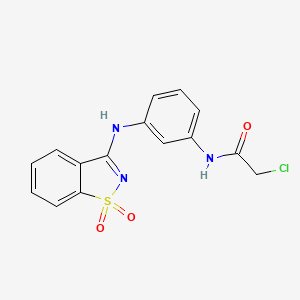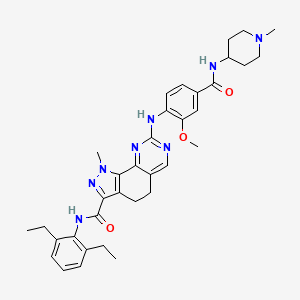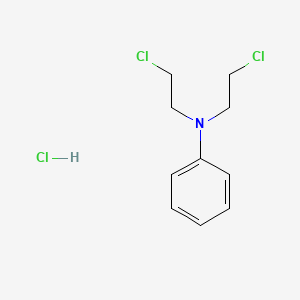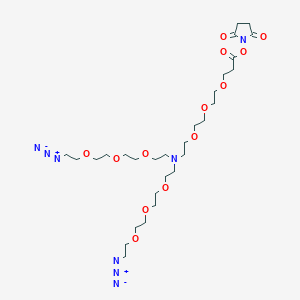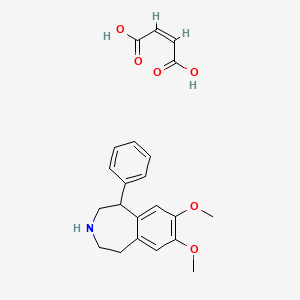
NVP-BVU972
概述
科学研究应用
NVP-BVU972 具有广泛的科学研究应用,包括:
化学: 用作研究 MET 受体及其下游信号通路抑制的工具化合物。
生物学: 在细胞和分子生物学研究中用于研究 MET 在细胞生长、存活和转移中的作用。
医学: 探索作为治疗表现出异常 MET 信号的癌症的潜在治疗剂。
安全和危害
作用机制
NVP-BVU972 通过选择性抑制 MET 受体发挥作用,MET 受体是一种被肝细胞生长因子激活的受体酪氨酸激酶。通过与 MET 受体结合,this compound 阻止其磷酸化和随后激活参与细胞增殖、存活和转移的下游信号通路。 这种抑制导致癌模型中肿瘤生长和转移减少 .
生化分析
Biochemical Properties
NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .
Subcellular Localization
Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .
准备方法
合成路线和反应条件
NVP-BVU972 的合成涉及多个步骤,从关键中间体的制备开始。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化。 有关合成路线和反应条件的具体细节是专有的,可能根据制造商而有所不同 .
工业生产方法
This compound 的工业生产遵循严格的方案,以确保高纯度和高产率。该过程涉及大规模化学合成、纯化和质量控制措施。 该化合物通常以固体形式生产,并在受控条件下储存以保持其稳定性 .
化学反应分析
反应类型
NVP-BVU972 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物内的官能团,从而改变其化学性质。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件通常涉及控制温度、pH 值和使用溶剂以促进所需的转化 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生各种 this compound 的取代类似物 .
相似化合物的比较
NVP-BVU972 在其对 MET 受体的选择性和效力方面是独特的。类似化合物包括:
JNJ-38877605: 另一种处于临床开发中的选择性 MET 抑制剂。
PF-04217903: 一种具有类似选择性和效力的 MET 抑制剂。
SGX523: 一种在临床开发中被中止的 MET 抑制剂。
AMG 208: 一种具有不同结合模式的 MET 抑制剂
这些化合物具有相似的作用机制,但在它们的结合模式、功效和安全性方面可能有所不同。 This compound 因其高选择性和效力而脱颖而出,使其成为癌症研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNPRCUHHDYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657890 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185763-69-2 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?
A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []
Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?
A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.
Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?
A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []
Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?
A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.
- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.
- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
